2-(adamantan-1-yl)acetohydrazide hydrochloride
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Overview
Description
2-(adamantan-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C12H20N2O·HCl It is derived from adamantane, a hydrocarbon known for its diamond-like structure, which imparts unique stability and rigidity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)acetohydrazide hydrochloride typically involves the reaction of adamantane derivatives with hydrazine. One common method includes the reaction of 1-adamantyl bromomethyl ketone with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of 2-(adamantan-1-yl)acetohydrazide, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-based ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
2-(adamantan-1-yl)acetohydrazide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological conditions and other diseases.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to interact effectively with biological molecules. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
Adamantane-based esters: Used in the treatment of neurological conditions and as antiviral agents.
Adamantane derivatives with exocyclic double bonds: Utilized in the synthesis of high-energy fuels and bioactive compounds.
Uniqueness
2-(adamantan-1-yl)acetohydrazide hydrochloride is unique due to its combination of the adamantane structure with a hydrazide group. This combination imparts both stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2770359-98-1 |
---|---|
Molecular Formula |
C12H21ClN2O |
Molecular Weight |
244.8 |
Purity |
95 |
Origin of Product |
United States |
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